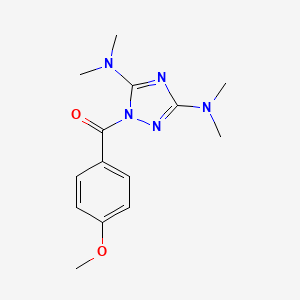

PROTAC BRD9 Degrader-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

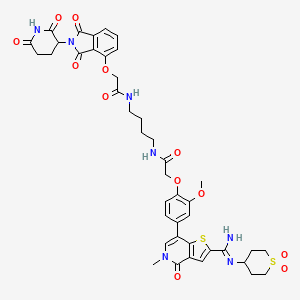

PROTAC BRD9 Degrader-1 is a compound designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound is a type of PROTAC (Proteolysis Targeting Chimera), which is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is used as a selective probe for studying the biology of the BAF complex, which is involved in chromatin remodeling and gene expression regulation .

Applications De Recherche Scientifique

PROTAC BRD9 Degrader-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a chemical probe to study the interactions between BRD9 and other proteins, as well as the effects of BRD9 degradation on cellular processes.

Biology: It is used to investigate the role of BRD9 in chromatin remodeling and gene expression regulation. It is also used to study the effects of BRD9 degradation on cell viability and proliferation.

Medicine: It has potential therapeutic applications in the treatment of cancers that are dependent on BRD9, such as synovial sarcoma and malignant rhabdoid tumors.

Mécanisme D'action

The mechanism of action of PROTAC BRD9 Degrader-1 involves the following steps:

Recruitment of Cereblon: The Cereblon ligand portion of the molecule binds to the E3 ubiquitin ligase Cereblon.

Proteasomal Degradation: The ubiquitinated BRD9 is recognized by the proteasome and degraded, leading to a reduction in BRD9 protein levels in the cell.

Orientations Futures

The field of targeted protein degradation, which includes compounds like PROTAC BRD9 Degrader-1, is rapidly developing . Many large pharmaceutical companies are investing in these small molecules, and dozens of biotechs are embracing the technology . Future research will likely focus on improving the selectivity, safety, efficacy, and administration of protein degraders .

Analyse Biochimique

Biochemical Properties

PROTAC BRD9 Degrader-1 interacts with the proteins Cereblon and BRD9 . It inhibits BRD9 with an IC50 of 13.5 nM . The nature of these interactions involves the formation of a ternary complex, leading to target ubiquitination and degradation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD9, a component of the BAF complex . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex with Cereblon and BRD9 . This leads to the ubiquitination and subsequent degradation of BRD9 . The degradation of BRD9 can result in changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . It interacts with the E3 ubiquitin ligase Cereblon to mediate the ubiquitination and degradation of BRD9

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD9 Degrader-1 involves the conjugation of a ligand for BRD9 with a ligand for the E3 ubiquitin ligase Cereblon. The synthetic route typically includes the following steps:

Synthesis of the BRD9 ligand: This involves the preparation of a small molecule that can selectively bind to BRD9.

Synthesis of the Cereblon ligand: This involves the preparation of a small molecule that can selectively bind to the E3 ubiquitin ligase Cereblon.

Linker attachment: A linker molecule is used to connect the BRD9 ligand and the Cereblon ligand. The linker is chosen based on its ability to provide the appropriate spatial orientation for the two ligands to function effectively.

The reaction conditions for these steps typically involve standard organic synthesis techniques, such as coupling reactions, purification by chromatography, and characterization by spectroscopic methods .

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The process would also involve stringent quality control measures to ensure consistency and reproducibility of the product.

Analyse Des Réactions Chimiques

Types of Reactions

PROTAC BRD9 Degrader-1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in the following types of reactions:

Binding to BRD9: The BRD9 ligand portion of the molecule binds to the bromodomain of BRD9.

Binding to Cereblon: The Cereblon ligand portion of the molecule binds to the E3 ubiquitin ligase Cereblon.

Ubiquitination: The binding of this compound to BRD9 and Cereblon brings these two proteins into close proximity, facilitating the transfer of ubiquitin molecules to BRD9.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include:

BRD9 ligand precursor: A small molecule that can be modified to bind BRD9.

Cereblon ligand precursor: A small molecule that can be modified to bind Cereblon.

Linker molecules: Various linker molecules can be used, depending on the desired properties of the final PROTAC molecule.

The reaction conditions typically involve organic solvents, such as dimethyl sulfoxide (DMSO), and standard coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Major Products Formed

The major product formed from the reactions involving this compound is the ubiquitinated BRD9 protein, which is subsequently degraded by the proteasome.

Comparaison Avec Des Composés Similaires

PROTAC BRD9 Degrader-1 can be compared with other similar compounds, such as:

dBRD9: Another PROTAC that targets BRD9 for degradation.

BI-7273: Another selective inhibitor of BRD9 that binds to the bromodomain and inhibits its activity.

The uniqueness of this compound lies in its ability to induce the degradation of BRD9, rather than merely inhibiting its activity. This can lead to more sustained and complete suppression of BRD9 function, which may be advantageous in certain therapeutic contexts .

Propriétés

IUPAC Name |

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLHUPGCPDURJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45N7O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)

![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)